3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid
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Overview
Description
3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid is an organic compound with the molecular formula C12H15NO5S It is known for its unique chemical structure, which includes an ethylsulfamoyl group and a methoxyphenyl group attached to a prop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-methoxybenzaldehyde and ethylamine.
Formation of Intermediate: The first step involves the reaction of 4-methoxybenzaldehyde with ethylamine to form an intermediate compound.
Sulfonation: The intermediate compound is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Condensation: The sulfonated intermediate is then condensed with acetic anhydride to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The compound can undergo substitution reactions, where the ethylsulfamoyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Corresponding sulfonic acids or sulfoxides.
Reduction Products: Reduced sulfonyl derivatives.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid can be compared with other similar compounds, such as:
3-[3-(methylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid: Similar structure but with a methyl group instead of an ethyl group.
3-[3-(ethylsulfamoyl)-4-hydroxyphenyl]prop-2-enoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15NO5S |
---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H15NO5S/c1-3-13-19(16,17)11-8-9(5-7-12(14)15)4-6-10(11)18-2/h4-8,13H,3H2,1-2H3,(H,14,15) |
InChI Key |
KXJVOVHMKUJLRY-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC |
Origin of Product |
United States |
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